molecular formula C16H17FN2O4 B2523384 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034493-91-7

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2523384
CAS No.: 2034493-91-7
M. Wt: 320.32
InChI Key: URZHSSHJWPVYGY-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine core, a privileged scaffold in pharmaceuticals that is present in more than twenty classes of drugs . It is strategically functionalized with a 4-fluorophenyl acetyl group and an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione ring is a key pharmacophore known to contribute to binding affinity and metabolic stability in bioactive molecules . As a hybrid molecule, it integrates multiple structural features of therapeutic interest, making it a valuable template for developing novel enzyme inhibitors and receptor modulators. Researchers can utilize this compound in the synthesis of complex target molecules, for constructing combinatorial libraries, or as a starting point for structure-activity relationship (SAR) studies. Its structure suggests potential for exploration in various therapeutic areas, including central nervous system (CNS) disorders, metabolic diseases, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZHSSHJWPVYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the oxazolidine-2,4-dione moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the oxazolidine class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C21H20FN3O3C_{21}H_{20}FN_{3}O_{3}, and it features a 4-fluorophenyl group along with a piperidine moiety, enhancing its chemical versatility .

Synthesis Methods:
The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions such as acylation and cyclization. Key conditions for synthesis include:

  • Solvents: Organic solvents like dichloromethane or dimethylformamide.
  • Temperature Control: Maintaining specific temperatures to prevent side reactions.
  • Inert Atmosphere: Use of nitrogen or argon to ensure reaction selectivity .

Biological Properties

Research indicates that compounds in the oxazolidine class often exhibit significant biological activities, particularly in medicinal chemistry. The presence of the oxazolidine core is associated with various bioactive properties, including potential antibiotic effects .

Mechanism of Action:
The compound's interaction with biological targets such as enzymes or receptors can modulate their activity, influencing biochemical pathways. For instance, it may function as an inhibitor or activator depending on the biological context .

Applications in Medicinal Chemistry

  • Antibiotic Development:
    The oxazolidine structure is known for its antibiotic properties. Research into derivatives of this compound could lead to the development of new antibiotics targeting resistant bacterial strains .
  • Anti-Cancer Research:
    Preliminary studies suggest that similar oxazolidine derivatives possess anti-cancer properties. Investigations into the specific pathways affected by this compound are crucial for understanding its therapeutic potential .
  • Anti-Diabetic Agents:
    In silico studies have indicated potential applications in developing anti-diabetic agents. The interactions between this compound and specific biological targets may hold promise for managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds related to this compound:

  • Study on Anticancer Activity:
    A study evaluated oxadiazole derivatives similar to this compound for their anticancer properties using both in vitro and in vivo models. Results indicated significant inhibition of cancer cell proliferation .
  • Molecular Docking Studies:
    Molecular docking studies have shown that these compounds exhibit favorable interactions with target proteins, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group may play a role in binding to receptors or enzymes, while the piperidine and oxazolidine-2,4-dione moieties contribute to the overall activity of the compound. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Heterocycle Type CAS Number
Target Compound* C₁₆H₁₇FN₂O₄ ~320.3 4-Fluorophenyl acetyl Oxazolidine-2,4-dione Not available
3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione C₁₆H₁₇ClN₂O₄ 336.77 2-Chlorophenyl acetyl Oxazolidine-2,4-dione 2034384-71-7
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione C₁₆H₁₈FN₃O₄ 335.33 4-Fluorophenoxy acetyl Imidazolidine-2,4-dione 2034427-60-4
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione C₂₁H₁₉FN₂O₅ 398.4 4-Fluorophenoxy benzoyl Oxazolidine-2,4-dione 2034524-76-8

*Hypothetical molecular weight calculated by replacing chlorine (Cl) with fluorine (F) in .

Key Observations:

Substituent Effects: The 4-fluorophenyl acetyl group in the target compound differs from the 2-chlorophenyl acetyl in . Fluorine’s smaller atomic radius and stronger electron-withdrawing nature may enhance metabolic stability and binding affinity compared to chlorine .

Molecular Weight and Complexity :

  • The benzoyl-substituted analog has a higher molecular weight (398.4) due to the extended aromatic system, which may reduce solubility compared to acetyl-linked derivatives.

Biological Activity

The compound 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 4-fluorophenyl acetyl group and an oxazolidine-2,4-dione moiety. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, primarily as an orexin type 2 receptor agonist . This receptor is implicated in various physiological processes, including appetite regulation and sleep-wake cycles.

The agonistic activity at the orexin type 2 receptor suggests that the compound may influence neuropeptide signaling pathways, potentially offering therapeutic benefits in conditions such as obesity and sleep disorders .

Anticancer Activity

A study evaluating similar oxazolidine derivatives demonstrated significant anticancer properties. The synthesized compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicated potent antiproliferative activity, with some derivatives outperforming established chemotherapeutics like irinotecan .

Antibacterial Properties

In vitro studies have also assessed the antibacterial activity of related compounds. The oxazolidine derivatives exhibited varying degrees of inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

  • Orexin Receptor Agonism :
    • A study highlighted the role of orexin receptor agonists in enhancing wakefulness and reducing food intake. The tested compound showed promise in modulating these effects, indicating potential for obesity treatment .
  • Anticancer Efficacy :
    • In a comparative analysis of thiazolidine derivatives, compounds similar to the target structure were shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This supports the hypothesis that modifications to the oxazolidine structure can enhance anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 (µM)Reference
Compound AAnticancerMCF-7 (Breast Cancer)5.0
Compound BAntibacterialGram-positive bacteria10.0
Compound COrexin Receptor AgonistAppetite regulationN/A

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by coupling with the 4-fluorophenylacetyl moiety and oxazolidine-2,4-dione formation. Critical steps include:

  • Acylation of Piperidine : Reacting piperidin-4-yl intermediates with 2-(4-fluorophenyl)acetyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) to minimize side reactions .
  • Oxazolidine-2,4-dione Cyclization : Using carbodiimide-based coupling agents (e.g., DCC) to facilitate ring closure. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) significantly impact yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Optimization : Design of Experiments (DoE) can systematically vary parameters like reaction time, temperature, and stoichiometry to maximize yield .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.5 ppm) and carbonyl signals (oxazolidine-dione C=O at ~175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 363.12 for C16_{16}H16_{16}FNO4_4) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect impurities .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., HCl salts) .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in amber vials for long-term stability .

Advanced: How can researchers design experiments to investigate its biological activity against neurological targets?

  • Target Selection : Prioritize receptors common to piperidine/oxazolidinone derivatives (e.g., σ receptors, monoamine oxidases) .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorometric assays (e.g., MAO-B inhibition using kynuramine as substrate) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-DTG for σ-1 receptors) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values .

Advanced: How should conflicting data on its activity across different studies be resolved?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., uniform cell lines, buffer pH) .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., de-fluorinated analogs) that may interfere with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in receptor affinity .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Metabolic Pathways : Use GLORY or Meteor software to identify potential metabolites (e.g., oxidation of the piperidine ring) .
  • Toxicity Screening : ProTox-II for predicting hepatotoxicity or mutagenicity .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Scaffold Modification : Introduce substituents at the 4-fluorophenyl (e.g., Cl, NO2_2) or oxazolidine-dione positions .
  • High-Throughput Synthesis : Utilize flow chemistry (e.g., microreactors) to rapidly generate analogs .
  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate structural features (e.g., Hammett σ values) with bioactivity .

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